

experimental protocol for Fexofenadine Impurity F analysis

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Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
Cat. No.:	B3111706	Get Quote

Application Note: Analysis of Fexofenadine Impurity F

Introduction

Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. **Fexofenadine Impurity F**, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid[1][2][3], is a potential impurity that needs to be monitored and controlled within acceptable limits in Fexofenadine drug substance and product. This application note provides a detailed experimental protocol for the analysis of **Fexofenadine Impurity F** using High-Performance Liquid Chromatography (HPLC).

Principle

The analytical method described herein is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to separate Fexofenadine from its Impurity F and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The quantification of Impurity F is performed by comparing its peak area response to that of a reference standard of known concentration.



Experimental Protocol

- 1. Reagents and Materials
- Fexofenadine Hydrochloride Reference Standard
- Fexofenadine Impurity F Reference Standard[1][2][4]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Orthophosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Triethylamine (HPLC grade)
- Water (HPLC grade or purified water)
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.



Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C-18 or equivalent)[5]
Mobile Phase A	0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 6.0 with dilute Orthophosphoric Acid[6]
Mobile Phase B	Methanol[6]
Gradient Program	Time (min)
Flow Rate	1.0 mL/min[6]
Column Temperature	30°C[6]
Detection	UV at 220 nm[7]
Injection Volume	10 μL[6]
Run Time	35 minutes

3. Preparation of Solutions

- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
- Standard Stock Solution of Fexofenadine (approx. 500 μg/mL): Accurately weigh about 50 mg of Fexofenadine Hydrochloride Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
- Standard Stock Solution of **Fexofenadine Impurity F** (approx. 50 μg/mL): Accurately weigh about 5 mg of **Fexofenadine Impurity F** Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
- System Suitability Solution (Fexofenadine approx. 50 μg/mL, Impurity F approx. 5 μg/mL):
 Pipette 10 mL of the Standard Stock Solution of Fexofenadine and 10 mL of the Standard
 Stock Solution of Fexofenadine Impurity F into a 100 mL volumetric flask and dilute to
 volume with the diluent.

Methodological & Application





• Test Solution (approx. 500 μg/mL of Fexofenadine): Accurately weigh an amount of the test sample equivalent to about 50 mg of Fexofenadine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 μm nylon syringe filter before injection.

4. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the diluent once to ensure a clean baseline.
- Inject the System Suitability Solution in six replicates.
- Inject the Test Solution in duplicate.
- After all injections are complete, wash the column with a suitable solvent mixture (e.g., Methanol:Water 80:20 v/v).

5. System Suitability

The system is deemed suitable for use if the following criteria are met for the six replicate injections of the System Suitability Solution:

- Resolution: The resolution between the Fexofenadine and Fexofenadine Impurity F peaks should be not less than 2.0.
- Tailing Factor: The tailing factor for the Fexofenadine and Fexofenadine Impurity F peaks should be not more than 2.0.[7]
- Relative Standard Deviation (RSD): The %RSD for the peak areas of Fexofenadine and
 Fexofenadine Impurity F should be not more than 2.0%.[7]

6. Calculation

The percentage of **Fexofenadine Impurity F** in the test sample is calculated using the following formula:

Where:



- Area ImpF Sample is the peak area of Impurity F in the chromatogram of the Test Solution.
- Area_ImpF_Std is the average peak area of Impurity F in the chromatograms of the System Suitability Solution.
- Conc_ImpF_Std is the concentration of Fexofenadine Impurity F in the System Suitability Solution (μg/mL).
- Conc_Sample is the concentration of Fexofenadine in the Test Solution (µg/mL).

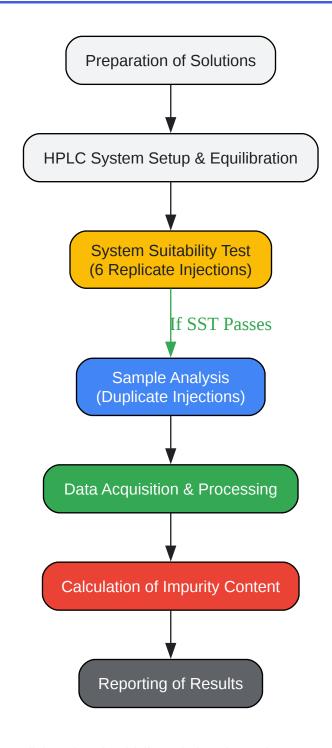
Data Presentation

Table 1: System Suitability and Validation Parameters

Parameter	Acceptance Criteria	Typical Result
Resolution (Fexofenadine/Impurity F)	≥ 2.0	3.5
Tailing Factor (Fexofenadine)	≤ 2.0	1.2
Tailing Factor (Impurity F)	≤ 2.0	1.4
%RSD of Peak Area (Fexofenadine)	≤ 2.0%	0.8%
%RSD of Peak Area (Impurity F)	≤ 2.0%	1.1%
Limit of Detection (LOD)	-	0.05 μg/mL
Limit of Quantitation (LOQ)	-	0.15 μg/mL
Linearity (r²)	≥ 0.999	0.9995
Accuracy (% Recovery)	80.0% - 120.0%	98.5% - 101.2%

Experimental Workflow





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Caption: Workflow for the HPLC analysis of Fexofenadine Impurity F.

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